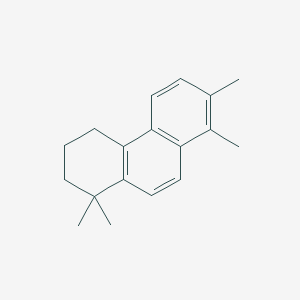
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is an organic compound with the molecular formula C18H22 It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 1, 7, and 8 positions and a partially hydrogenated phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 1,7-dimethylphenanthrene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
1,7-Dimethylphenanthrene+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process involves the same catalytic hydrogenation reaction but with enhanced control over temperature, pressure, and catalyst loading to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbon derivatives.
Substitution: Halogenated derivatives or other substituted phenanthrene compounds.
Scientific Research Applications
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated phenanthrene derivative without the methyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A ketone derivative with a similar hydrogenated ring system.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a different ring structure but similar methyl substitution.
Uniqueness
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
133086-46-1 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,1,7,8-tetramethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-12-7-8-15-14(13(12)2)9-10-17-16(15)6-5-11-18(17,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
BJGYJVBOPOSLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















